2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride
CAS No.: 1956306-76-5
Cat. No.: VC8252126
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956306-76-5 |
|---|---|
| Molecular Formula | C7H9ClN2 |
| Molecular Weight | 156.61 g/mol |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2.ClH/c1-2-6-7(8-4-1)3-5-9-6;/h1-2,4,9H,3,5H2;1H |
| Standard InChI Key | FWQBHPJYAYEVRR-UHFFFAOYSA-N |
| SMILES | C1CNC2=C1N=CC=C2.Cl |
| Canonical SMILES | C1CNC2=C1N=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride consists of a six-membered pyridine ring fused to a five-membered pyrrolidine ring, with partial saturation at the 2,3-positions of the pyrrolidine moiety (Figure 1). The hydrochloride salt enhances solubility in polar solvents, a critical feature for biomedical applications . The planar pyridine system allows π-π stacking interactions, while the pyrrolidine ring introduces stereochemical flexibility, enabling diverse derivatization .
Molecular Formula
Molecular Weight
156.61276 g/mol
CAS Registry Number
1443981-64-3
XLogP3-AA
1.2 (predicted)
Physicochemical Characteristics
The compound is typically supplied as a white to off-white crystalline powder. It exhibits moderate solubility in water (25 mg/mL at 25°C) and enhanced solubility in dimethyl sulfoxide (DMSO) or methanol . Thermal stability analysis indicates decomposition above 250°C, with a melting point unrecorded due to decomposition prior to melting.
Synthesis and Optimization
Cyclization Strategies
The primary synthesis route involves cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic conditions. A representative protocol (Scheme 1) refluxes 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetylacetone in acetic acid and catalytic HCl, yielding the target compound via imine formation and subsequent ring closure .
Key Reaction Parameters
Alternative Pathways
Malononitrile or ethyl cyanoacetate may replace acetylacetone to introduce nitrile or ester functionalities, respectively. For instance, reaction with malononitrile under similar conditions produces 4-amino-6,7-diphenyl derivatives, expanding structural diversity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust |
| H315: Causes skin irritation | P280: Wear gloves/protective clothing |
| H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes cautiously |
| H332: Harmful if inhaled | P261: Use in well-ventilated areas |
| H335: May cause respiratory irritation | P271: Use only outdoors or in well-ventilated areas |
Biomedical Applications
Anticancer Activity
The pyrrolo-pyridine scaffold inhibits kinase enzymes involved in tumor proliferation. Derivatives demonstrate IC values of 0.5–5 µM against breast cancer (MCF-7) and leukemia (K562) cell lines, comparable to doxorubicin. Mechanistic studies suggest ATP-competitive binding to EGFR and VEGFR-2 .
Antidiabetic Prospects
In vitro assays reveal α-glucosidase inhibition (IC: 12.3 µM), positioning the compound as a candidate for managing postprandial hyperglycemia.
| Supplier | Quantity | Price |
|---|---|---|
| TRC | 100 mg | $350 |
| AK Scientific | 1 g | $627 |
| Alichem | 25 g | $3,450 |
Regulatory Status
Currently classified as a research-grade chemical, the compound lacks FDA approval but is under preclinical investigation for oncological indications.
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